3,5-Pyrazolidinedione, 1-(2-pyridinyl)-
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Overview
Description
1-(Pyridin-2-yl)pyrazolidine-3,5-dione is a heterocyclic compound that features a pyrazolidine-3,5-dione core with a pyridin-2-yl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)pyrazolidine-3,5-dione can be synthesized through various methods. One common approach involves the condensation of hydrazinylquinolones with diethyl malonate, followed by cyclization to form the pyrazolidine-3,5-dione ring . Another method includes the reaction of 2-pyrrolyl-, 2-thienyl-, or 2-furylcarbaldehyde with 1,2-diphenyl-3,5-pyrazolidinedione .
Industrial Production Methods: Industrial production of 1-(pyridin-2-yl)pyrazolidine-3,5-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction rates and yields while maintaining eco-friendly conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-yl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted pyrazolidine-3,5-diones, hydrazine derivatives, and various functionalized pyrazolidine compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(pyridin-2-yl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and carbonic anhydrase, leading to anti-inflammatory and anticancer effects . Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
1-(Pyridin-2-yl)pyrazolidine-3,5-dione can be compared with other similar compounds, such as:
1-Phenylpyrazolidine-3,5-dione: Known for its anti-inflammatory properties.
1-(2,4-Dinitrophenyl)pyrazolidine-3,5-dione: Exhibits antimicrobial activity.
1-(4-Bromophenyl)pyrazolidine-3,5-dione: Studied for its anticancer potential.
The uniqueness of 1-(pyridin-2-yl)pyrazolidine-3,5-dione lies in its pyridin-2-yl substituent, which enhances its biological activity and specificity compared to other pyrazolidine-3,5-dione derivatives .
Properties
CAS No. |
820238-49-1 |
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Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
1-pyridin-2-ylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C8H7N3O2/c12-7-5-8(13)11(10-7)6-3-1-2-4-9-6/h1-4H,5H2,(H,10,12) |
InChI Key |
MWGOLNLASXSHNW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NN(C1=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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